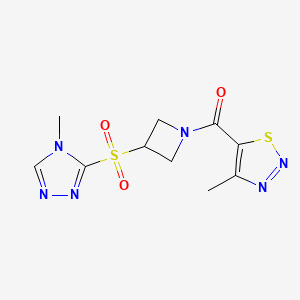

(4-甲基-1,2,3-噻二唑-5-基)(3-((4-甲基-4H-1,2,4-三唑-3-基)磺酰基)氮杂环丁烷-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-methyl-1,2,3-thiadiazol-5-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H12N6O3S2 and its molecular weight is 328.37. The purity is usually 95%.

BenchChem offers high-quality (4-methyl-1,2,3-thiadiazol-5-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methyl-1,2,3-thiadiazol-5-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

该化合物在抗菌活性领域显示出潜力。 据观察,它主要对革兰氏阳性菌具有显著作用 。 这使其成为开发新型抗菌剂的有希望的候选者 。

抗真菌活性

1,2,3-三唑,该化合物所属的类群,已被证明是有效的抗真菌剂 。 这表明我们的化合物在对抗真菌感染方面也可能具有潜在的应用 。

抗癌活性

1,2,3-三唑也已显示出作为抗癌剂的希望 。 这表明该化合物有可能用于癌症治疗策略 。

抗病毒活性

1,2,3-三唑的抗病毒特性表明该化合物可用于治疗病毒性疾病 。

抗炎活性

已发现1,2,3-三唑具有抗炎特性 。 这表明该化合物可用于治疗炎症性疾病 。

农用化学品应用

包括该化合物在内的1,4-二取代1,2,3-三唑在农用化学品中具有重要应用 。 它们可用于开发新型杀虫剂或肥料 。

工业应用

该化合物可能具有各种工业应用。 例如,1,4-二取代1,2,3-三唑已被用作光稳定剂、染料和防腐剂 。

化妆品配方

该化合物在化妆品行业具有潜在的应用。 一些1,2,3-三唑已被用于生产化妆品配方 。

作用机制

Target of Action

Similar compounds, such as derivatives of 4-methyl-1,2,3-thiadiazole , have shown antimicrobial activity, suggesting that the compound may target bacterial cells

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the antimicrobial activity of similar compounds , it can be hypothesized that this compound may interfere with essential bacterial processes, such as cell wall synthesis or protein production

Biochemical Pathways

Given the potential antimicrobial activity of similar compounds , it is plausible that this compound could affect pathways related to bacterial growth and survival

Pharmacokinetics

The lipophilicity of similar compounds has been studied , suggesting that this compound may have good membrane permeability, which could influence its absorption and distribution

Result of Action

Similar compounds have shown antimicrobial activity , suggesting that this compound may inhibit the growth of bacteria

生物活性

The compound (4-methyl-1,2,3-thiadiazol-5-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a novel derivative that combines the biological properties of thiadiazole and triazole scaffolds. These heterocycles are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. This article will explore the biological activity of this compound based on existing research findings and case studies.

Chemical Structure and Properties

The compound's structure features two significant moieties: a thiadiazole ring and a triazole ring. The presence of these rings contributes to its potential pharmacological activities due to their electron-deficient nature and ability to interact with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₅O₂S₂ |

| Molecular Weight | 305.41 g/mol |

| SMILES | CC1=NN=C(S1)C(=O)N2C=NN(C2)S(=O)(=O)C |

| IUPAC Name | (4-methyl-1,2,3-thiadiazol-5-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone |

Anticancer Activity

Research indicates that derivatives of thiadiazole and triazole exhibit significant anticancer properties. A study by Alam et al. (2020) highlighted that various 1,3,4-thiadiazole derivatives demonstrated cytotoxic effects against several human cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancers (HCT15). For instance, certain compounds showed IC50 values as low as 0.28 μg/mL against breast cancer cells .

In another study focused on triazole derivatives, compounds were found to inhibit cancer cell proliferation through mechanisms involving tubulin polymerization interference . The compound may leverage similar mechanisms due to the structural characteristics shared with these active derivatives.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. A comprehensive review noted that these compounds exhibited activity against various bacterial and fungal strains . The specific compound may have potential applications in treating infections caused by resistant pathogens due to its unique structural features.

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory activity of thiadiazole derivatives has been documented in several studies. They are believed to inhibit pro-inflammatory cytokines and pathways involved in inflammation . Moreover, antioxidant properties have been attributed to these compounds, suggesting potential benefits in reducing oxidative stress-related diseases .

Case Study 1: Anticancer Evaluation

In a recent evaluation of a series of thiadiazole derivatives, one compound demonstrated an IC50 value of 19.5 μM against the SK-OV-3 ovarian cancer cell line . This highlights the potential of thiadiazole-based compounds in cancer therapy.

Case Study 2: Antimicrobial Screening

A screening study on various thiadiazole derivatives revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiadiazole structure could enhance antimicrobial efficacy .

属性

IUPAC Name |

(4-methylthiadiazol-5-yl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O3S2/c1-6-8(20-14-12-6)9(17)16-3-7(4-16)21(18,19)10-13-11-5-15(10)2/h5,7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYZPLRYRKFFIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。